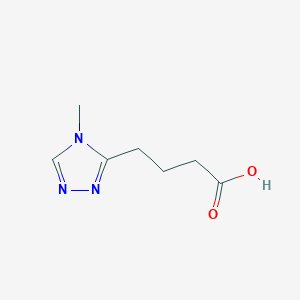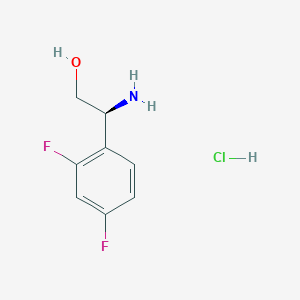
(S)-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride” is a chemical compound with the molecular formula C8H10ClF2NO and a molecular weight of 209.62 . It is used as an intermediate for organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a 2,4-difluorophenyl group, an amino group, and a hydroxyl group attached to a 2-carbon backbone . The hydrochloride indicates that it is a salt, likely formed through the reaction of the amino group with hydrochloric acid .Physical and Chemical Properties Analysis
This compound is stored under an inert atmosphere at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación
Fluorinated Amino Acids in Protein Engineering
Fluorinated amino acids, including compounds similar to (S)-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride, have been extensively studied for their role in enhancing the structural, biological, and pharmacological properties of peptides and proteins. The introduction of fluorine atoms into amino acids can significantly alter the physicochemical characteristics of these molecules, making them valuable tools in protein engineering. Research has focused on understanding the effects of fluorination on amino acid properties, such as hydrophobicity, reactivity, and the ability to form specific interactions within proteins. These studies contribute to our ability to design more stable and functionally tailored proteins for therapeutic applications (Samsonov et al., 2009).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel fluorinated compounds, including those related to this compound, are crucial for expanding the utility of these molecules in scientific research. For instance, studies have developed methodologies for synthesizing fluorinated diamines and examining their potential as corrosion inhibitors or in forming polymers with specific properties. These research efforts not only provide insights into the chemical behavior of fluorinated compounds but also explore their applications in materials science and corrosion prevention (Kaya et al., 2016).
Applications in Analytical Chemistry
Fluorinated compounds have found applications in analytical chemistry as well, where their unique properties can be utilized for the development of novel analytical techniques and materials. For example, the use of fluorinated compounds in the synthesis of ionic liquids and as components of polyimide films demonstrates their versatility. These materials exhibit distinctive optical, thermal, and dielectric properties, making them suitable for various analytical and industrial applications. The exploration of these materials contributes to the development of new technologies for environmental analysis, electronics, and material science (Jang et al., 2007).
Safety and Hazards
The compound has been assigned the GHS07 safety symbol, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Propiedades
IUPAC Name |
(2S)-2-amino-2-(2,4-difluorophenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO.ClH/c9-5-1-2-6(7(10)3-5)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOSOCQHBOENHK-DDWIOCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)[C@@H](CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2736695.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2736696.png)
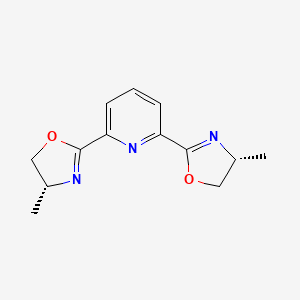
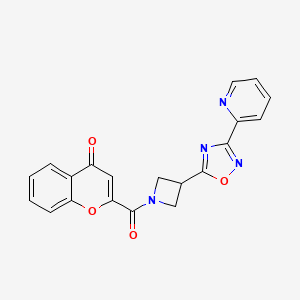
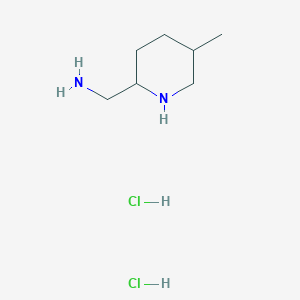
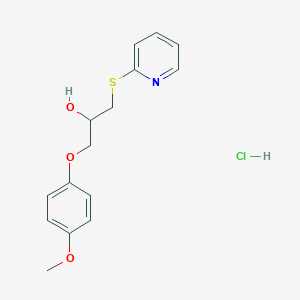
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2736706.png)
![(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one](/img/structure/B2736707.png)
![N-(5-chloro-2-methoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2736708.png)
![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2736709.png)
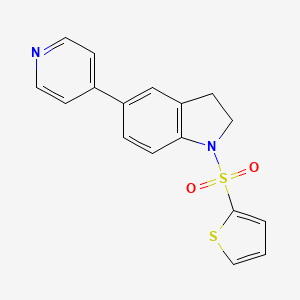
![N'-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzohydrazide](/img/structure/B2736711.png)
